molecular formula C15H15FO B1597706 3,5-Dimethyl-3'-fluorobenzhydrol CAS No. 844683-69-8

3,5-Dimethyl-3'-fluorobenzhydrol

Cat. No.: B1597706
CAS No.: 844683-69-8
M. Wt: 230.28 g/mol
InChI Key: YIKVOASBEQYYNK-UHFFFAOYSA-N
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Description

3,5-Dimethyl-3'-fluorobenzhydrol is a benzhydrol derivative featuring two aromatic rings: one substituted with methyl groups at the 3- and 5-positions and the other with a fluorine atom at the 3'-position. This compound is structurally characterized by a central hydroxymethyl (-CH₂OH) group bridging the two aromatic rings. Its unique substitution pattern enhances steric and electronic properties, making it a candidate for pharmaceutical and agrochemical intermediates.

Properties

IUPAC Name

(3,5-dimethylphenyl)-(3-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO/c1-10-6-11(2)8-13(7-10)15(17)12-4-3-5-14(16)9-12/h3-9,15,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKVOASBEQYYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CC(=CC=C2)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374390
Record name 3,5-Dimethyl-3'-fluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844683-69-8
Record name 3,5-Dimethyl-3'-fluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-3’-fluorobenzhydrol typically involves the reduction of the corresponding ketone, 3,5-Dimethyl-3’-fluorobenzophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions .

Industrial Production Methods

While specific industrial production methods for 3,5-Dimethyl-3’-fluorobenzhydrol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-3’-fluorobenzhydrol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

    Oxidation: 3,5-Dimethyl-3’-fluorobenzophenone

    Reduction: 3,5-Dimethyl-3’-fluorobenzhydrol

    Substitution: Various substituted benzhydrol derivatives depending on the nucleophile used

Scientific Research Applications

3,5-Dimethyl-3’-fluorobenzhydrol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-3’-fluorobenzhydrol is not well-documented. as a benzhydrol derivative, it may interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and physicochemical differences between 3,5-Dimethyl-3'-fluorobenzhydrol and related compounds:

Compound Substituents Molecular Formula Molecular Weight Key Properties
This compound 3,5-dimethyl (Ring A); 3'-F (Ring B) C₁₅H₁₅FO* ~246.28 (calculated) Enhanced lipophilicity due to methyl groups; fluorine improves metabolic stability.
3,5-Dichloro-3'-fluorobenzhydrol 3,5-Cl (Ring A); 3'-F (Ring B) C₁₃H₉Cl₂FO 271.11 Higher molecular weight; Cl substituents increase electronegativity and reactivity.
3,5-Bis(trifluoromethyl)benzoyl chloride 3,5-CF₃ (single ring) C₉H₃ClF₆O 274.57 Trifluoromethyl groups confer strong electron-withdrawing effects; used in catalysts and agrochemicals.
3,5-Difluoro-2-hydroxybenzaldehyde 3,5-F; 2-OH; aldehyde group C₇H₄F₂O₂ 158.10 Aldehyde functionality enables crosslinking; hydroxyl group enhances solubility.

Note: Molecular formula and weight for this compound are inferred from structural analogs due to lack of direct experimental data.

Physicochemical and Functional Differences

  • Lipophilicity and Bioavailability: The methyl groups in this compound increase lipophilicity compared to halogenated analogs like 3,5-dichloro-3'-fluorobenzhydrol. This property may enhance membrane permeability in drug delivery applications .
  • Reactivity :

    • Chlorine substituents (e.g., in 3,5-dichloro-3'-fluorobenzhydrol) increase reactivity in nucleophilic substitutions, whereas methyl groups are less electron-withdrawing, favoring stability in harsh synthetic conditions .
  • Safety Profile :

    • 3,5-Dichloro-3'-fluorobenzhydrol is classified as an irritant (R36/37/38), whereas methyl-substituted derivatives like this compound may exhibit milder toxicity due to reduced halogen content .

Biological Activity

3,5-Dimethyl-3'-fluorobenzhydrol, with the CAS number 844683-69-8, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and relevant case studies.

  • Molecular Formula: C15H15F
  • Molecular Weight: 232.29 g/mol
  • Solubility: Soluble in organic solvents such as ethanol and chloroform.

This compound exhibits its biological activity through various mechanisms:

  • Interaction with Cytochrome P450 Enzymes:
    • This compound has shown the ability to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions can lead to either inhibition or activation of enzymatic activity, affecting the metabolism of other substrates processed by these enzymes.
  • Influence on Cell Signaling Pathways:
    • It modulates key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This modulation can influence gene expression related to cell growth, differentiation, and apoptosis.
  • Biochemical Pathways:
    • The compound may influence various biochemical pathways involving the synthesis and degradation of complex organic molecules due to its ability to form new carbon-carbon (C–C) and carbon-nitrogen (C–N) bonds.

Cellular Effects

The biological effects of this compound on cellular processes include:

  • Gene Expression Modulation:
    • The compound can upregulate or downregulate specific genes involved in critical cellular functions.
  • Impact on Cellular Metabolism:
    • It has been observed to alter metabolic flux within cells by interacting with metabolic enzymes.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses: Minimal effects observed.
  • High Doses: Significant biochemical and physiological changes; potential toxicity noted at elevated concentrations.

Case Studies

Several studies have investigated the biological activity and potential therapeutic applications of this compound:

  • Anticancer Activity:
    • A study explored its potential as an anticancer agent through its interaction with cytochrome P450 enzymes, suggesting it may generate reactive metabolites that exhibit cytotoxicity towards cancer cells .
  • Neuroprotective Effects:
    • Another investigation indicated that this compound could potentially protect neuronal cells from oxidative stress by modulating antioxidant enzyme activities .

Summary Table of Biological Activities

Activity TypeObservationsReferences
Cytochrome P450 InteractionInhibition/activation affecting drug metabolism
Cell Signaling ModulationAlteration in MAPK pathway leading to gene expression changes
Anticancer PotentialCytotoxic effects observed in cancer cell lines
Neuroprotective EffectsProtection against oxidative stress in neuronal cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.